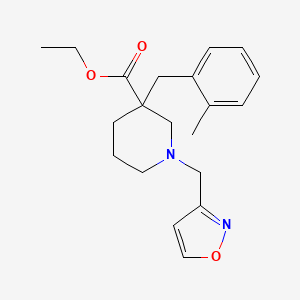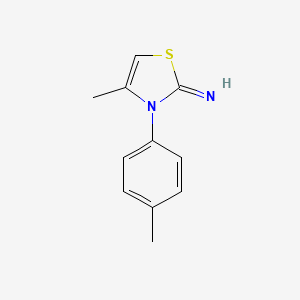![molecular formula C25H22N4O B6130981 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6130981.png)
1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as HPEH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is not fully understood. However, studies have shown that it exhibits its anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been shown to have antioxidant properties and to be able to scavenge free radicals. In addition, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One of the areas of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Another area of interest is its potential use in environmental science. Further studies are needed to explore its potential as a catalyst for the degradation of pollutants in water. Additionally, further studies are needed to explore its potential use in material science, particularly in the synthesis of metal complexes with potential applications in catalysis.
Métodos De Síntesis
1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone can be synthesized using various methods. One of the most common methods is the reaction of 2-hydroxyacetophenone with 4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl)hydrazinecarbothioamide in the presence of a base such as potassium hydroxide. The reaction yields this compound as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been studied for its potential applications in various fields such as medicine, environmental science, and material science. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In environmental science, this compound has been used as a catalyst for the degradation of pollutants in water. In material science, this compound has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis.
Propiedades
IUPAC Name |
2-[(E)-C-methyl-N-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]amino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-17-12-14-20(15-13-17)23-16-22(19-8-4-3-5-9-19)26-25(27-23)29-28-18(2)21-10-6-7-11-24(21)30/h3-16,30H,1-2H3,(H,26,27,29)/b28-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWVFOKKGSQBOH-MTDXEUNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=C(C)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C(\C)/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-cyclopentyl-4-[4-(difluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6130916.png)
![2-[4-(3,4-difluorobenzyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6130921.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B6130929.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130944.png)
![3-nitrobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6130947.png)
![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130948.png)
![2-[2-amino-1-(2-ethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6130952.png)
![2-methyl-6-(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6130955.png)

![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)
![4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6130972.png)
![N-cyclopentyl-1-[({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B6130977.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6130980.png)
